Cas no 2229638-95-1 (2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine)

2-(2-Fluoro-6-nitrophenyl)cyclopropan-1-amine is a fluorinated nitrophenyl-substituted cyclopropylamine compound with potential applications in pharmaceutical and agrochemical research. Its unique structure, combining a cyclopropane ring with an aromatic nitro and fluoro substituent, offers distinct reactivity and stability, making it valuable for synthetic modifications. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the nitro group provides a handle for further functionalization. This compound is particularly useful in the development of bioactive molecules, serving as a versatile intermediate in medicinal chemistry. Its well-defined chemical properties and synthetic accessibility make it a practical choice for researchers exploring novel small-molecule therapeutics or agrochemical agents.
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine structure
2229638-95-1 structure
Product Name:2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine
CAS No:2229638-95-1
MF:C9H9FN2O2
MW:196.178365468979
CID:6335366
PubChem ID:165690075
Update Time:2025-06-14

2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine
    • EN300-1825323
    • 2229638-95-1
    • Inchi: 1S/C9H9FN2O2/c10-6-2-1-3-8(12(13)14)9(6)5-4-7(5)11/h1-3,5,7H,4,11H2
    • InChI Key: OJSOMMJKKVPMOM-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C1CC1N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.06480570g/mol
  • Monoisotopic Mass: 196.06480570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 71.8Ų

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2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine Related Literature

Additional information on 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine

Comprehensive Overview of 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine (CAS No. 2229638-95-1)

The compound 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine (CAS No. 2229638-95-1) is a structurally unique and pharmacologically relevant molecule that has garnered significant attention in recent years. This cyclopropylamine derivative, featuring a fluoro and nitro substitution on the phenyl ring, is widely studied for its potential applications in medicinal chemistry and drug discovery. Researchers are particularly interested in its role as a building block for synthesizing more complex bioactive molecules, owing to its versatile reactivity and stereochemical properties.

In the context of current scientific trends, 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine aligns with the growing demand for small-molecule modulators targeting enzymatic pathways. Its nitrophenyl moiety is often explored in protease inhibition studies, while the cyclopropylamine group is known to enhance metabolic stability—a critical factor in drug design. These attributes make it a valuable candidate for addressing challenges in structure-activity relationship (SAR) optimization, a topic frequently searched by pharmaceutical researchers.

From a synthetic chemistry perspective, the incorporation of both fluoro and nitro groups in 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine offers distinct advantages. The electron-withdrawing effects of these substituents influence the compound’s reactivity in cross-coupling reactions, a hot topic in modern organic synthesis. This property is particularly relevant to researchers investigating C-H functionalization techniques, which are widely discussed in academic forums and patent literature.

Another area of interest is the compound’s potential role in central nervous system (CNS) drug development. The cyclopropylamine scaffold is a known pharmacophore in neurotransmitter regulation, and its combination with aromatic fluoro substitutions could unlock new avenues for treating neurological disorders. This aligns with trending searches on blood-brain barrier permeability and targeted drug delivery, making the compound a subject of interdisciplinary research.

Analytical characterization of CAS No. 2229638-95-1 often involves advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS), reflecting the broader industry shift toward quality-by-design (QbD) principles. These methods ensure precise identification and purity assessment, which are critical for preclinical studies—a frequently searched term among contract research organizations (CROs).

In summary, 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine represents a compelling case study in contemporary chemical research. Its structural features bridge multiple disciplines, from medicinal chemistry to materials science, while its synthetic versatility addresses key challenges in green chemistry and atom economy. As the scientific community continues to explore its applications, this compound is poised to remain a focal point in innovative drug discovery pipelines.

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